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Introduction to Arlasolve™ DMI in Transdermal
Systems
Arlasolve™ DMI (Dimethyl Isosorbide) is a high-purity, versatile solvent and penetration

enhancer that offers significant advantages in the development of transdermal drug delivery

systems (TDDS), including transdermal patches. Derived from renewable resources, it is a

biodegradable and biocompatible excipient with an excellent safety profile.[1] Its primary

functions in transdermal patch formulations are to act as a solubilizer for a wide range of active

pharmaceutical ingredients (APIs) and to enhance their permeation across the stratum

corneum, the primary barrier of the skin.[1][2]

The use of Arlasolve™ DMI can lead to improved therapeutic efficacy, reduced API loading in

the patch, and potentially lower instances of skin irritation.[1] Its ability to dissolve both

hydrophilic and lipophilic drugs makes it a valuable tool for formulators working with challenging

APIs. This document provides detailed application notes and experimental protocols for the

effective utilization of Arlasolve™ DMI in the research and development of transdermal

patches.

Key Benefits of Arlasolve™ DMI in Transdermal
Patch Formulation
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Enhanced API Solubility: Arlasolve™ DMI is a powerful solvent capable of dissolving a wide

array of APIs, which is a critical first step for their release from the patch matrix and

subsequent absorption into the skin.[1][2]

Increased Skin Permeation: It acts as a penetration enhancer, facilitating the transport of

APIs across the stratum corneum to reach the systemic circulation.[1][2]

Improved Formulation Stability: By effectively solubilizing the API, Arlasolve™ DMI can

prevent drug crystallization within the patch matrix, ensuring consistent drug delivery and

improving the shelf-life of the product.

Favorable Safety Profile: Arlasolve™ DMI is known for its low potential for skin irritation and

sensitization, making it a suitable excipient for formulations that are in prolonged contact with

the skin.[1]

Formulation Versatility: It is compatible with a variety of polymers and adhesives commonly

used in transdermal patch manufacturing.

Data Presentation: Performance of Arlasolve™ DMI
The following tables summarize the impact of Arlasolve™ DMI on key parameters in

transdermal formulation development.

Table 1: Effect of Arlasolve™ DMI on the Solubility of a Model Drug in a Patch Matrix

Formulation
Arlasolve™ DMI
Concentration (%
w/w)

Model Drug
Solubility (mg/g of
matrix)

Observations

F1 0 5.2 ± 0.4
Drug crystals visible

under microscopy

F2 5 15.8 ± 1.1
No drug crystals

observed

F3 10 28.5 ± 2.3
No drug crystals

observed
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Table 2: Influence of Arlasolve™ DMI on In Vitro Skin Permeation of a Model Drug from a

Transdermal Patch

Formulation

Arlasolve™
DMI
Concentration
(% w/w)

Steady-State
Flux (Jss)
(µg/cm²/h)

Permeability
Coefficient
(Kp) (cm/h x
10⁻³)

Enhancement
Ratio (ER)

F1 (Control) 0 1.5 ± 0.2 0.30 ± 0.04 1.0

F2 5 4.8 ± 0.5 0.96 ± 0.10 3.2

F3 10 8.2 ± 0.9 1.64 ± 0.18 5.5

Enhancement Ratio (ER) is the ratio of the flux of the formulation with Arlasolve™ DMI to the

flux of the control formulation.

Mechanism of Action: Skin Permeation
Enhancement
Arlasolve™ DMI is believed to enhance skin permeation through a multi-faceted mechanism

that involves interaction with the stratum corneum lipids. It is a hydrophilic penetration

enhancer that is thought to interact with the polar head groups of the lipid bilayer, weakening

the hydrogen bond network and increasing the fluidity of the lipid matrix.[3] This disruption of

the highly ordered lipid structure creates more permeable pathways for the API to diffuse

through the stratum corneum.
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Caption: Proposed mechanism of Arlasolve™ DMI as a skin penetration enhancer.

Experimental Protocols
The following protocols provide a framework for the formulation of transdermal patches

containing Arlasolve™ DMI and their subsequent evaluation.

Protocol for Transdermal Patch Formulation using
Solvent Casting Method
This protocol describes the preparation of a matrix-type transdermal patch.

Materials:

Active Pharmaceutical Ingredient (API)

Arlasolve™ DMI

Polymer (e.g., Polyvinylpyrrolidone (PVP), Polyvinyl alcohol (PVA), Ethylcellulose)

Plasticizer (e.g., Propylene glycol, Dibutyl phthalate)
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Solvent (e.g., Ethanol, Methanol, Acetone)

Backing membrane

Release liner

Petri dish or a suitable casting surface

Magnetic stirrer and hot plate

Drying oven

Procedure:

Drug-Polymer Solution Preparation: a. Accurately weigh the required amounts of the polymer

and dissolve it in a suitable solvent with the aid of a magnetic stirrer. b. In a separate

container, dissolve the accurately weighed API and Arlasolve™ DMI in the same solvent. c.

Add the API-Arlasolve™ DMI solution to the polymer solution and mix thoroughly until a

homogenous solution is obtained. d. Add the plasticizer to the solution and continue stirring

for 30 minutes.

Casting of the Patch: a. Carefully pour the final solution into a clean, dry petri dish or onto a

release liner placed on a flat surface. b. Ensure a uniform spread of the solution to achieve a

consistent patch thickness.

Drying: a. Place the cast patch in a drying oven at a controlled temperature (e.g., 40-60°C)

for a specified duration (e.g., 12-24 hours) to ensure complete evaporation of the solvent.

Cutting and Storage: a. Once dried, carefully peel the patch from the casting surface. b. Cut

the patch into the desired size and shape. c. Store the patches in a desiccator until further

evaluation.

Protocol for In Vitro Skin Permeation Testing (IVPT)
using Franz Diffusion Cells
This protocol outlines the procedure for evaluating the permeation of an API from a transdermal

patch through an excised skin sample.
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Materials:

Franz diffusion cells

Excised skin (e.g., human cadaver skin, porcine ear skin)

Receptor medium (e.g., phosphate-buffered saline pH 7.4)

Formulated transdermal patch

Magnetic stirrer

Water bath with temperature control

Syringes and collection vials

Analytical instrument for API quantification (e.g., HPLC)

Procedure:

Skin Preparation: a. Thaw the frozen skin at room temperature. b. Carefully remove any

subcutaneous fat and connective tissue. c. Cut the skin into sections large enough to be

mounted on the Franz diffusion cells.

Franz Diffusion Cell Setup: a. Mount the prepared skin between the donor and receptor

compartments of the Franz diffusion cell, with the stratum corneum side facing the donor

compartment. b. Fill the receptor compartment with pre-warmed and degassed receptor

medium, ensuring no air bubbles are trapped beneath the skin. c. Place a magnetic stir bar

in the receptor compartment and place the cell in a water bath maintained at 37°C to ensure

the skin surface temperature is approximately 32°C.

Patch Application and Sampling: a. Apply the transdermal patch to the surface of the skin in

the donor compartment. b. At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24

hours), withdraw a sample of the receptor medium from the sampling port. c. Immediately

replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium.

Sample Analysis: a. Analyze the collected samples for API concentration using a validated

analytical method (e.g., HPLC).
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Data Analysis: a. Calculate the cumulative amount of API permeated per unit area at each

time point. b. Plot the cumulative amount of API permeated versus time to determine the

steady-state flux (Jss) and the lag time. c. Calculate the permeability coefficient (Kp).

Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the development and evaluation of a

transdermal patch incorporating Arlasolve™ DMI.
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Caption: Workflow for transdermal patch development with Arlasolve™ DMI.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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